molecular formula C10H18O21S4 B1597306 Pentosan polysulfate CAS No. 37300-21-3

Pentosan polysulfate

Cat. No.: B1597306
CAS No.: 37300-21-3
M. Wt: 602.5 g/mol
InChI Key: FCCNSUIJIOOXEZ-SJYYZXOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentosan polysulfate (PPS) is a semi-synthetic, heparin-like sulfated polysaccharide derived from xylan, primarily composed of β-(1→4)-linked xylopyranose units with sulfate groups . Its high negative charge density allows it to interact with a wide range of cell surfaces and proteins, underpinning its diverse research applications and biological activities . In research settings, PPS is a critical tool for modeling inflammatory bowel disease (IBD), as its structural similarity to dextran sodium sulfate (DSS) makes it effective for inducing colitis in animal studies . It is also extensively investigated for its potential chondroprotective effects in studies of osteoarthritis, where it is thought to inhibit inflammatory mediators and modulate cartilage metabolism . Beyond these areas, PPS serves as a valuable heparan sulfate mimetic in biochemical studies, enabling research into cellular signaling and extracellular matrix interactions . The compound's mechanism of action is multi-faceted. It is believed to integrate into and potentially stabilize cellular glycocalyx layers, providing a protective barrier . It also exhibits immunomodulatory and anti-inflammatory properties, which are key to its effects in various disease models . Furthermore, PPS has demonstrated anticoagulant activity due to its structural resemblance to heparin . Researchers should note that recent clinical evidence has identified characteristic maculopathy, a progressive retinal condition, and a novel colopathy in association with long-term PPS exposure in humans . These findings highlight the importance of this compound as a subject of toxicological research and for modeling specific human disease pathologies. This product is supplied For Research Use Only. It is strictly not for diagnostic, therapeutic, or personal use. All research must comply with relevant safety regulations and ethical guidelines.

Properties

IUPAC Name

[(2R,3R,4S,5R)-2-hydroxy-5-[(2S,3R,4S,5R)-5-hydroxy-3,4-disulfooxyoxan-2-yl]oxy-3-sulfooxyoxan-4-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O21S4/c11-3-1-26-10(8(31-35(22,23)24)5(3)28-32(13,14)15)27-4-2-25-9(12)7(30-34(19,20)21)6(4)29-33(16,17)18/h3-12H,1-2H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)/t3-,4-,5+,6+,7-,8-,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCNSUIJIOOXEZ-SJYYZXOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2COC(C(C2OS(=O)(=O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2OS(=O)(=O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O21S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

116001-96-8 (sodium salt)
Record name Pentosan polysulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037300213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

602.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pentosan Polysulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014824
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.49e+00 g/L
Record name Pentosan Polysulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014824
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

37300-21-3
Record name Pentosan polysulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037300213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentosan polysulfate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00686
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pentosan Polysulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014824
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Starting Material: Xylan Extraction

The backbone of pentosan polysulfate is xylan, a hemicellulose polysaccharide extracted from natural sources such as beech tree bark. The purity and quality of xylan are critical for the subsequent chemical reactions.

Sulfation of Xylan

The initial and essential step in the preparation is the sulfation of xylan to introduce sulfate groups, converting it into a sulfuric acid ester of xylan.

  • Reagents and Conditions:

    • Xylan is treated with chlorosulfonic acid in the presence of pyridine, which acts as a base and catalyst.
    • The reaction temperature is carefully controlled, with pyridine being added slowly to chlorosulfonic acid below 40-50°C.
    • The resulting mixture is heated to 60-65°C before adding xylan, then raised to 75-80°C for the sulfation reaction.
    • After completion, the mixture is cooled to 25-30°C, and methanol is added to isolate the pyridinium salt intermediate.
  • Isolation of Sulfuric Acid Ester:

    • The pyridinium salt is dissolved in water and decolorized with chlorine dioxide.
    • It is then quenched with alkaline methanol and adjusted to pH 6.5-7.0 using glacial acetic acid.
    • The material is filtered and dried under reduced pressure at 50-55°C to obtain the sodium salt of the sulfuric acid ester of xylan.
  • Alcoholic Solvent:

    • Methanol is the preferred solvent, but ethanol, propanol, isopropanol, and butanol or their mixtures can also be used.

Oxidative Depolymerization

To achieve the desired molecular weight range (typically 4000-8000 Daltons), the sulfated xylan undergoes controlled depolymerization.

  • Process:
    • The sodium salt of the sulfuric acid ester of xylan is dissolved in water and heated to 90-100°C.
    • A preheated mixture of sulfuric acid (5N) and 30% hydrogen peroxide is added to the solution.
    • The reaction is maintained at 90-100°C and monitored by high-performance liquid chromatography (HPLC) or gel permeation chromatography (GPC) to control the molecular weight.
    • After reaching the target molecular weight, the mixture is cooled to 25-30°C and neutralized to pH 7.3-7.5 using sodium hydroxide.
    • The depolymerized product is precipitated with methanol, filtered, and dried at 50-55°C to yield crude this compound sodium.

Optional Resulfation (Improved Process)

Some processes include a resulfation step to increase the sulfation level and improve consistency.

  • The crude depolymerized this compound is treated again with chlorosulfonic acid and pyridine in the presence of an alcoholic solvent.
  • This resulfated material is then neutralized and isolated similarly to the initial sulfation step.

Purification by Nanofiltration Membrane System

To remove low molecular weight impurities and achieve high purity, the crude this compound is purified using membrane filtration.

  • Nanofiltration (NF) System:

    • The depolymerized crude this compound is dissolved in water and filtered through a nanofiltration membrane with a molecular weight cut-off of approximately 3000 Daltons.
    • The process is monitored by gel permeation chromatography or HPLC to ensure removal of lower molecular weight fractions.
    • Water is recovered from the concentrate by evaporation at 40-50°C under reduced pressure.
  • Equipment:

    • A pilot membrane system such as "PERMA" manufactured by PERMIONIC Membranes Pvt. Ltd. is used.

Crystallization and Drying

  • Crystallization:

    • The purified concentrate is crystallized from methanol or other suitable alcohols to obtain an amorphous form of this compound sodium.
    • Crystallization improves product stability and purity.
  • Drying:

    • The final product is dried either by vacuum drying at 45-55°C or by lyophilization (freeze-drying).
    • Lyophilization typically takes about 24 hours and results in an amorphous powder with a molecular weight around 5400-6500 Daltons.

Summary Table of Preparation Steps

Step No. Process Step Key Reagents/Conditions Outcome
1 Sulfation of Xylan Chlorosulfonic acid, pyridine, methanol, 40-80°C Sulfuric acid ester of xylan (pyridinium salt)
2 Isolation & Neutralization Chlorine dioxide (decolorization), alkaline methanol, pH 6.5-7.0 Sodium salt of sulfuric acid ester of xylan
3 Oxidative Depolymerization 5N H2SO4, 30% H2O2, 90-100°C, monitored by HPLC/GPC Crude depolymerized this compound sodium
4 Optional Resulfation Chlorosulfonic acid, pyridine, alcoholic solvent Resulfated crude this compound
5 Purification Nanofiltration membrane (MWCO ~3000 Da), water recovery Purified this compound sodium
6 Crystallization & Drying Methanol crystallization, vacuum drying or lyophilization Pure amorphous this compound sodium powder

Research Findings and Analytical Data

  • Molecular Weight:

    • The controlled depolymerization yields product with molecular weight typically between 4000 and 8000 Daltons, with purified product around 5400-6500 Daltons.
  • Sulfation Degree:

    • The sulfation level is controlled by chlorosulfonic acid treatment and can be enhanced by resulfation.
  • Purity:

    • Nanofiltration effectively removes low molecular weight impurities.
    • Decolorization with chlorine dioxide improves product color and purity.
  • Physical Form:

    • The final product is obtained as an amorphous powder.
    • X-ray powder diffraction patterns confirm the amorphous nature.
  • Yield:

    • Typical yields of pure this compound sodium are about 170 grams from 450 grams of crude product after purification.

Chemical Reactions Analysis

Sulfation Reactions

PPS is synthesized via sulfation of xylan backbones, where hydroxyl groups are esterified with sulfate groups. Multiple methods achieve this:

Chlorosulfonic Acid-Mediated Sulfation

  • Reagents : Chlorosulfonic acid (ClSO₃H) with β-picoline as a catalyst.

  • Conditions : Reaction at 90–100°C for 6–8 hours.

  • Outcome : Produces sulfuric acid ester intermediates, which are neutralized with NaOH to yield PPS sodium salt. This method achieves >95% sulfation efficiency and molecular weights (Mw) of 4,000–6,000 Da .

Concentrated Sulfuric Acid Method

  • Reagents : H₂SO₄ in n-butanol solvent.

  • Conditions : Stirring at 0°C for 6 hours.

  • Outcome : Direct esterification of xylan hydroxyl groups, yielding PPS with a degree of sulfation (DS) of 1.2–1.5 .

Sulfur Trioxide-Pyridine Complex

  • Reagents : SO₃-pyridine in pyridine solvent.

  • Conditions : Heating to 70°C for 6 hours.

  • Outcome : Produces highly sulfated PPS (DS ~1.7) with minimal chain degradation .

Ball Milling with Sulfamic Acid

  • Reagents : Sulfamic acid (NH₂SO₃H) in solid-state reaction.

  • Conditions : Ball milling at 600 rpm for 12 hours.

  • Outcome : Eco-friendly method yielding DS of 1.714 and product yield of 189.9% .

Table 1: Comparison of Sulfation Methods

MethodReagentsDSYield (%)Mw (Da)
Chlorosulfonic AcidClSO₃H + β-picoline>1.580–854,000–6,000
H₂SO₄/n-butanolH₂SO₄1.2–1.565–706,000–8,000
SO₃-pyridineSO₃-C₅H₅N~1.775–805,000–7,000
Ball millingNH₂SO₃H1.714189.93,000–5,000

Oxidative Depolymerization

Controlled depolymerization adjusts PPS molecular weight for therapeutic use:

  • Reagents : H₂O₂ and H₂SO₄.

  • Conditions : Oxidative cleavage at 50–60°C for 4–6 hours.

  • Mechanism : Hydroxyl radicals from H₂O₂ break β-(1→4) glycosidic bonds, reducing Mw to 4,000–6,000 Da while retaining sulfation .

  • Validation : Size-exclusion chromatography confirms narrow polydispersity (Mw/Mn = 1.6–1.7) .

Table 2: Molecular Weight Distribution of PPS

SampleMw (kDa)Mn (kDa)Polydispersity (Mw/Mn)
PPS 16.64.11.6
PPS 26.64.01.7
PPS 36.33.91.6
Data from

Structural Modifications

PPS undergoes side reactions during synthesis, introducing structural heterogeneity:

Pyridine Adduct Formation

  • Cause : Residual pyridine derivatives (e.g., β-picoline) react with reducing-end xylose residues.

  • Evidence : NMR detects C–N bonds between pyridine and anomeric carbons (δH = 6.40–6.11 ppm) .

Desulfation and Double Bond Formation

  • Conditions : Alkaline treatment or prolonged storage.

  • Outcome : C2–C3 unsaturation (ΔXyl red) and aldehyde formation (ΔXyl red(CHO)), detected via HMBC NMR .

Acetylation and Methylation

  • Minor acetyl groups (δH = 2.31 ppm) and 4-O-methyl glucuronic acid branches (δH = 3.50 ppm) are identified .

Neutralization and Salt Formation

  • Reagents : NaOH or KOH.

  • Conditions : Post-sulfation neutralization at pH 7.3–7.5.

  • Outcome : Sodium salt form (PPS-Na) with enhanced water solubility and stability .

Analytical Characterization

Advanced techniques resolve PPS’s complex structure:

NMR Spectroscopy

  • 1H/13C HSQC : Identifies sulfated xylose (δH = 5.17–5.39 ppm) and modified residues (e.g., ΔXyl red at δH = 5.34 ppm) .

  • Quantitative 1D NMR : Measures sulfation patterns (10% reducing-end modifications) .

LC-MS Analysis

  • Detects depolymerized oligosaccharides (m/z 800–1,200) and pyridine adducts (m/z +79) .

Scientific Research Applications

Interstitial Cystitis

PPS has been extensively studied for its efficacy in treating interstitial cystitis, a chronic condition characterized by bladder pain and urinary urgency. A double-blind, multicenter study involving 110 patients demonstrated that PPS significantly improved symptoms compared to placebo, with 28% of patients reporting over 25% improvement in symptoms versus 13% in the placebo group (p = 0.03) .

Table 1: Efficacy of PPS in Interstitial Cystitis

Study TypeSample SizeImprovement Rate (PPS)Improvement Rate (Placebo)p-value
Double-blind11028%13%0.03

Osteoarthritis

In the context of knee osteoarthritis, PPS has shown promising results in reducing pain and improving joint function. A single-arm pilot study indicated significant reductions in knee pain scores and total cholesterol levels after PPS administration .

Table 2: Effects of PPS on Knee Osteoarthritis Symptoms

Outcome MeasureBaseline ScoreWeek 16 Scorep-value
Pain Numerical Rating Scale6.393.63<0.001
Total Cholesterol6.23 mmol/L5.95 mmol/L0.01

Chondroprotective Properties

Research indicates that PPS may have chondroprotective effects, promoting cartilage health by inhibiting matrix metalloproteinases (MMPs) involved in cartilage degradation . This makes it a candidate for further studies in joint diseases.

Case Study: PPS Maculopathy

Several case reports have highlighted potential adverse effects associated with long-term use of PPS, particularly concerning retinal health. A systematic review identified an association between prolonged exposure to PPS and the development of maculopathy, with symptoms including difficulty seeing in dim light and distorted vision .

Table 3: Summary of PPS Maculopathy Cases

Patient GroupAverage Cumulative DoseSymptoms Reported
Long-term users>1000 gBlurry vision, night vision difficulty

Comparison with Similar Compounds

Heparin

Parameter Pentosan Polysulfate (PPS) Heparin
Source Semi-synthetic (beechwood xylan) Natural (bovine lung or porcine intestinal mucosa)
Structure Sulfated β-1,4-xylan backbone Sulfated glycosaminoglycan (disaccharide repeats)
Anticoagulant Activity Moderate; inhibits intrinsic tenase complex High; activates antithrombin III
Bleeding Risk Significant at high doses High
Administration Oral or intravesical Intravenous or subcutaneous
Clinical Use IC, CPPS, MPS, osteoarthritis Thrombosis prophylaxis, dialysis
Key Adverse Effects Maculopathy (long-term use) Hemorrhage, heparin-induced thrombocytopenia

Key Differences :

  • PPS has oral bioavailability, unlike heparin, which requires injection .
  • PPS exhibits unique anti-inflammatory and chondrogenic effects, making it suitable for chronic inflammatory conditions .

Chondroitin Sulfate

Parameter This compound (PPS) Chondroitin Sulfate
Source Semi-synthetic Natural (bovine cartilage, marine sources)
Structure Sulfated xylan Sulfated glycosaminoglycan (GalNAc-GlcA repeats)
Anti-inflammatory Activity Reduces TNF-α, MIP-1α, and RANTES Inhibits NF-κB and matrix metalloproteinases
Clinical Use IC, MPS, osteoarthritis Osteoarthritis, joint health supplements
Administration Oral, subcutaneous, intravesical Oral
Safety Profile Maculopathy risk Generally well-tolerated

Key Differences :

  • PPS has broader applications, including bladder disorders and rare diseases like MPS, whereas chondroitin sulfate is primarily used for osteoarthritis .
  • PPS’s maculopathy risk underscores the need for long-term monitoring .

Hyaluronic Acid (Intravesical)

Parameter This compound (PPS) Hyaluronic Acid
Mechanism Restores GAG layer, anti-inflammatory Replenishes bladder GAG layer
Administration Oral or intravesical Intravesical instillation
Efficacy in IC Moderate symptom relief (37% improvement in CGI) Similar efficacy but requires repeated instillations
Safety Diarrhea, maculopathy Local discomfort, urinary tract infections

Key Differences :

  • PPS offers systemic effects via oral administration, while hyaluronic acid requires localized delivery .

Research Findings and Clinical Data

Efficacy in Chronic Pelvic Pain Syndrome (CPPS)

  • PPS (900 mg/day) showed 37% moderate-to-marked improvement in CGI scores vs. 18% with placebo .
  • Comparable to alpha-blockers in symptom relief but with a distinct safety profile .

Mucopolysaccharidoses (MPS)

  • In MPS VI rats, PPS reduced inflammation (TNF-α ↓, RANTES ↓) and improved trabecular bone density .

Maculopathy Risk

  • Long-term PPS use (>1,500 g cumulative dose) correlates with retinal pigmentary changes and choroidal neovascularization .
  • No similar retinal toxicity is reported for heparin or chondroitin sulfate .

Biological Activity

Pentosan polysulfate sodium (PPS) is a semi-synthetic polysaccharide that has been extensively studied for its biological activities, particularly in the context of various medical conditions. This article explores the biological activity of PPS, focusing on its mechanisms, therapeutic applications, and associated case studies.

Overview of this compound

PPS is primarily used as a treatment for interstitial cystitis (IC) and has been investigated for its anti-inflammatory properties, effects on cartilage metabolism, and potential applications in oncology. It functions as a glycosaminoglycan and exhibits anticoagulant properties similar to heparin, although with a different mechanism of action.

  • Inhibition of Growth Factors : PPS has been shown to inhibit heparin-binding growth factors in vitro, which play a critical role in tumor angiogenesis and metastasis . This suggests potential applications in cancer therapy.
  • Anti-inflammatory Effects : Recent studies indicate that PPS can modulate inflammatory responses. For instance, it has been demonstrated to regulate acute pulmonary inflammation in mouse models infected with influenza virus .
  • Cartilage Protection : PPS appears to promote cartilage health by influencing metabolic processes within chondrocytes. A study found significant improvements in clinical assessments of patients with osteoarthritis after PPS treatment, indicating its potential role in cartilage metabolism .

Interstitial Cystitis

PPS is primarily indicated for the treatment of interstitial cystitis/bladder pain syndrome. A meta-analysis highlighted that PPS significantly improves symptoms such as urgency and pain compared to placebo . A double-blind study reported that 28% of patients treated with PPS experienced over 25% symptom improvement compared to 13% in the placebo group .

Oncology

In cancer research, PPS has shown promise as an adjunctive treatment. In Phase I trials, orally administered PPS demonstrated biological activity in patients with advanced malignancies, suggesting its potential role in managing tumor growth .

Ocular Toxicity

Despite its therapeutic benefits, prolonged use of PPS has been associated with ocular toxicity, specifically pigmentary maculopathy. A large-scale study found a statistically significant increase in the odds of retinopathy diagnoses correlating with the duration of PPS therapy . This highlights the importance of monitoring patients on long-term PPS therapy.

Case Studies and Research Findings

StudyFocusFindings
CancerPPS inhibits tumor growth and angiogenesis; Phase I trial shows biological activity in advanced cancer patients.
Interstitial CystitisMeta-analysis indicates significant improvement in symptoms with PPS compared to placebo.
Interstitial Cystitis28% improvement rate in PPS group vs 13% in placebo; significant safety profile noted.
OsteoarthritisClinical improvements observed in knee OA patients treated with PPS; effects lasted up to one year.
Ocular ToxicityIncreased risk of retinopathy associated with prolonged PPS use; significant findings from multivariate analysis.

Q & A

Q. What experimental models are most appropriate for studying the anti-inflammatory and anti-metastatic properties of PPS?

Answer: Rodent models, particularly aging C57B6 mice for diabetic nephropathy and male rats injected with metastatic cells, have been used to evaluate PPS's anti-inflammatory and anti-metastatic effects . For in vitro studies, HIV-infected cell lines (e.g., T-cell models) are employed to assess antiviral activity via heparin-mimetic electrostatic interactions . Researchers should validate findings across multiple models to address interspecies variability.

Q. What are the key pharmacological mechanisms underlying PPS's therapeutic effects?

Answer: PPS acts as a heparin-like polysaccharide, binding to bladder urothelium to reduce solute permeability in interstitial cystitis . Its anti-inflammatory properties involve inhibition of NF-κB and cytokine cascades, as demonstrated in diabetic nephropathy models . Structural studies using orthogonal methods (e.g., HPLC, NMR) reveal sulfation patterns critical for electrostatic binding to viral glycoproteins like SARS-CoV-2 spike proteins .

Q. What are the primary research findings supporting PPS's clinical applications?

Answer: Key findings include:

  • Anti-HIV activity : IC₅₀ values of 0.1–1 μg/mL in in vitro T-cell models .
  • Diabetic nephropathy : Reduced glomerular inflammation and fibrosis in mice after 12-week PPS treatment .
  • Interstitial cystitis : 32% patient improvement in bladder pain in double-blind trials . Researchers should contextualize these results with dosage and administration route variations.

Advanced Research Questions

Q. How can researchers resolve contradictions between PPS's therapeutic efficacy and carcinogenic potential?

Answer: While PPS inhibits metastasis in rat models (e.g., 40% survival prolongation ), IARC classifies it as Group 2B (possibly carcinogenic) due to rodent tumorigenicity . Methodological solutions include:

  • Dose-response studies to identify therapeutic vs. carcinogenic thresholds.
  • Mechanistic assays (e.g., genomic instability or oxidative stress markers) to clarify carcinogenicity pathways .

Q. What methodologies are recommended for screening PPS-associated maculopathy in long-term studies?

Answer: Multimodal imaging protocols, including optical coherence tomography (OCT) and fundus autofluorescence (FAF), are critical. Studies by Jain et al. (2020) and Dieu et al. (2022) recommend biannual retinal screening for patients with >5 years of PPS exposure, with quantitative analysis of retinal pigment epithelium (RPE) atrophy .

Q. How can structural heterogeneity in PPS batches impact experimental reproducibility?

Answer: PPS's variable sulfation and molecular weight (4,000–6,000 Da) necessitate batch characterization via:

  • Size-exclusion chromatography for molecular weight distribution .
  • Turbidimetric assays to quantify heparin-binding capacity . Researchers should report batch-specific data to enhance cross-study comparability.

Q. What factors contributed to the failure of PPS in prion disease clinical trials?

Answer: Despite in vitro prion protein inhibition, U.K. and Japanese trials showed no survival benefit in Creutzfeldt-Jakob disease. Challenges included:

  • Poor blood-brain barrier penetration, requiring intraventricular administration .
  • Delayed intervention in advanced disease stages . Future studies should focus on early-stage patients and combination therapies.

How can the PICOT framework improve PPS research question design?

Answer: For a study on PPS maculopathy:

  • P : Patients with >3 years of PPS exposure.
  • I : Annual multimodal retinal screening.
  • C : Age-matched controls without PPS exposure.
  • O : Incidence of RPE atrophy over 5 years.
  • T : Longitudinal follow-up . This structure ensures clarity and reduces confounding variables.

Q. What experimental designs are optimal for assessing PPS toxicity in preclinical models?

Answer:

  • Chronic toxicity : 52-week rodent studies with histopathological analysis of liver, kidneys, and retina .
  • Dose translation : Allometric scaling from animal models to human equivalents (e.g., 3 mg/kg in mice ≈ 150 mg/day in humans) .
  • Biomarkers : Serum sulfated glycosaminoglycans to monitor pharmacokinetics .

Q. How should researchers evaluate PPS's carcinogenicity in light of conflicting IARC and preclinical data?

Answer: IARC's Group 2B classification mandates:

  • Epidemiological studies : Retrospective cohort analyses of long-term PPS users (e.g., interstitial cystitis patients) for cancer incidence.
  • Genotoxicity assays : Comet assays or γH2AX foci quantification to assess DNA damage .
  • Species-specific pathways : Compare rodent vs. human metabolic activation of PPS.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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